molecular formula C11H7F2NO3 B12864124 2-(Difluoromethyl)benzo[d]oxazole-5-acrylic acid

2-(Difluoromethyl)benzo[d]oxazole-5-acrylic acid

Katalognummer: B12864124
Molekulargewicht: 239.17 g/mol
InChI-Schlüssel: DZCOGJWIDQOMKW-DUXPYHPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethyl)benzo[d]oxazole-5-acrylic acid is a synthetic organic compound that belongs to the class of benzo[d]oxazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the difluoromethyl group and the acrylic acid moiety in this compound makes it a unique candidate for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-5-acrylic acid typically involves multiple steps:

    Formation of Benzo[d]oxazole Core: The initial step involves the formation of the benzo[d]oxazole core. This can be achieved by reacting ortho-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as bromodifluoromethane in the presence of a base.

    Acrylic Acid Moiety Addition: The final step involves the introduction of the acrylic acid moiety. This can be done through a Heck reaction, where the benzo[d]oxazole derivative is reacted with acrylic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the acrylic acid moiety, converting it to the corresponding alcohol or alkane.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzo[d]oxazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Formation of difluoromethyl carboxylic acids or aldehydes.

    Reduction: Conversion to difluoromethyl alcohols or alkanes.

    Substitution: Various substituted benzo[d]oxazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethyl)benzo[d]oxazole-5-acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its

Eigenschaften

Molekularformel

C11H7F2NO3

Molekulargewicht

239.17 g/mol

IUPAC-Name

(E)-3-[2-(difluoromethyl)-1,3-benzoxazol-5-yl]prop-2-enoic acid

InChI

InChI=1S/C11H7F2NO3/c12-10(13)11-14-7-5-6(2-4-9(15)16)1-3-8(7)17-11/h1-5,10H,(H,15,16)/b4-2+

InChI-Schlüssel

DZCOGJWIDQOMKW-DUXPYHPUSA-N

Isomerische SMILES

C1=CC2=C(C=C1/C=C/C(=O)O)N=C(O2)C(F)F

Kanonische SMILES

C1=CC2=C(C=C1C=CC(=O)O)N=C(O2)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.